molecular formula C20H25N3O4S B12428286 Human carbonic anhydrase II-IN-1

Human carbonic anhydrase II-IN-1

Cat. No.: B12428286
M. Wt: 403.5 g/mol
InChI Key: UEDHBSMZUFBJAV-SFHVURJKSA-N
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Description

Human carbonic anhydrase II-IN-1 is a compound that acts as an inhibitor of the enzyme carbonic anhydrase II. Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and ion transport. Inhibitors of carbonic anhydrase II, such as this compound, are of significant interest in scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Human carbonic anhydrase II-IN-1 typically involves the use of organic synthesis techniques. One common method includes the reaction of sulfonamide derivatives with aromatic or heterocyclic amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like 1,4-dioxane. The reaction mixture is refluxed at temperatures ranging from 90 to 120°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain the final compound suitable for research and therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Human carbonic anhydrase II-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Human carbonic anhydrase II-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Human carbonic anhydrase II-IN-1 exerts its effects by binding to the active site of carbonic anhydrase II, thereby inhibiting its enzymatic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the normal physiological functions of carbonic anhydrase II, leading to various therapeutic effects .

Comparison with Similar Compounds

Human carbonic anhydrase II-IN-1 is compared with other similar compounds, such as:

    Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.

    Brinzolamide: Another inhibitor used for reducing intraocular pressure in glaucoma patients.

    Dorzolamide: Similar to brinzolamide, used in ophthalmic solutions for glaucoma treatment.

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for carbonic anhydrase II. It offers potential advantages in terms of potency and reduced side effects compared to other inhibitors .

Conclusion

This compound is a significant compound with diverse applications in scientific research and therapeutic fields. Its unique properties and mechanism of action make it a valuable tool for studying enzyme inhibition and developing new treatments for various medical conditions.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m0/s1

InChI Key

UEDHBSMZUFBJAV-SFHVURJKSA-N

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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